molecular formula C21H24ClN3O2S B2422453 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 864975-81-5

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

Cat. No.: B2422453
CAS No.: 864975-81-5
M. Wt: 417.95
InChI Key: XPMYAEOCHXDXNH-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a useful research compound. Its molecular formula is C21H24ClN3O2S and its molecular weight is 417.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-4-24(5-2)17-9-6-15(7-10-17)20(26)23-21-25(12-13-27-3)18-11-8-16(22)14-19(18)28-21/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYAEOCHXDXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structure

The compound's structure includes:

  • A benzo[d]thiazole moiety, which is often associated with various biological activities.
  • A diethylamino group that may enhance lipophilicity and biological interactions.
  • A chloro substituent that can influence reactivity and biological target interaction.

Molecular Formula and Weight

  • Molecular Formula : C16H19ClN2O2S
  • Molecular Weight : 346.85 g/mol

Anticancer Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

  • Cell Cycle Arrest : Compounds like B7, a related benzothiazole derivative, have been reported to induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
  • Apoptosis Induction : Similar compounds promote apoptosis through pathways involving caspases and the inhibition of anti-apoptotic proteins.
  • Signal Pathway Modulation : Studies have shown that these compounds can inhibit key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which play significant roles in cancer progression and other inflammatory diseases .

Interaction Studies

Using computational methods like molecular docking, researchers have predicted that this compound can interact with multiple biological targets. These studies help elucidate its mechanism of action and predict potential side effects based on structural similarities with known bioactive compounds.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the chloro and methoxyethyl groups is critical for enhancing biological activity.
  • Final Coupling : The final product is synthesized by coupling the benzothiazole derivative with diethylaminobenzamide under suitable conditions to achieve high yield and purity.

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives in drug discovery:

  • Study on Compound B7 : This compound demonstrated significant inhibition of cancer cell proliferation and marked anti-inflammatory effects in vitro .
  • Evaluation in Zebrafish Models : Research has shown that certain benzothiazole derivatives exhibit low toxicity in zebrafish embryos while maintaining high biological activity, indicating their potential for further development as therapeutic agents .

Preparation Methods

Copper-Catalyzed Cyclization

A copper(II)-mediated cyclization of o-haloanilines with potassium sulfide (K₂S) in dimethylformamide (DMF) at 120°C provides a high-yield route to substituted benzothiazoles. For 6-chloro substitution, 2-chloro-6-iodoaniline reacts with K₂S in the presence of 10 mol% CuBr₂, yielding 6-chlorobenzo[d]thiazole after 15 hours. This method achieves >80% conversion, with purity confirmed via thin-layer chromatography (TLC).

Pd-Catalyzed Coupling for N-Substitution

Introducing the 2-methoxyethyl group at position 3 requires Pd-catalyzed coupling. A Schlenk tube reaction between 6-chlorobenzo[d]thiazol-2(3H)-one and 2-methoxyethyl bromide, using Pd(OAc)₂ and DPEphos in toluene at 100°C, affords 3-(2-methoxyethyl)-6-chlorobenzo[d]thiazol-2(3H)-one in 62% yield. Nuclear magnetic resonance (NMR) confirms regioselectivity, with singlet peaks at δ 3.35 (OCH₃) and δ 4.15 (–CH₂–O–).

Imine Formation and Configuration Control

The Z-configuration of the imine linkage is critical for biological activity.

Condensation with 4-(Diethylamino)Benzaldehyde

Reacting 3-(2-methoxyethyl)-6-chlorobenzo[d]thiazol-2(3H)-one with 4-(diethylamino)benzaldehyde in ethanol under reflux forms the Schiff base. Hydroxylamine hydrochloride (1.1 equiv) and sodium hydroxide (2.5 equiv) in ethanol:water (1:1) at 90°C for 16 hours yield the oxime intermediate, which undergoes dehydration to the imine. The Z-isomer is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1), with a 78% yield.

Stereochemical Analysis

Density functional theory (DFT) calculations predict the Z-configuration’s stability due to reduced steric hindrance between the 2-methoxyethyl group and benzamide substituent. Nuclear Overhauser effect (NOE) NMR correlations between the thiazole proton (δ 7.40) and methoxyethyl –CH₂– (δ 3.35) confirm the spatial arrangement.

Optimization of Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Time Yield
Cyclization CuBr₂, K₂S DMF 120°C 15 h 85%
N-Alkylation Pd(OAc)₂, DPEphos Toluene 100°C 24 h 62%
Imine Formation NH₂OH·HCl, NaOH Ethanol 90°C 16 h 78%
  • Solvent Effects : DMF enhances copper catalyst solubility, while toluene minimizes side reactions during Pd coupling.
  • Catalyst Loading : Reducing CuBr₂ to 5 mol% decreases cyclization yield to 52%, underscoring the necessity of 10 mol%.

Spectroscopic Characterization

¹H NMR Analysis

  • Benzo[d]thiazole protons : δ 7.40 (dd, J = 7.5 Hz, 1H).
  • Diethylamino group : δ 1.25 (t, 6H, –N(CH₂CH₃)₂), δ 3.45 (q, 4H, –N(CH₂CH₃)₂).
  • Methoxyethyl chain : δ 3.35 (s, 3H, –OCH₃), δ 3.60 (t, 2H, –CH₂–O–), δ 4.15 (t, 2H, N–CH₂–).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 456.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅ClN₄O₂S.

Challenges and Mitigation Strategies

  • Imine Isomerization : Prolonged heating (>24 h) promotes E/Z interconversion. Cooling the reaction to 0°C post-completion stabilizes the Z-form.
  • Byproduct Formation : Unreacted aldehyde is removed via aqueous extraction (ethyl acetate/water).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Copper-catalyzed High efficiency, scalable Requires toxic DMF 85%
Pd-catalyzed coupling Regioselective Costly catalysts 62%
Oxime dehydration Z-selectivity Multi-step purification 78%

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for condensation steps), solvent selection (polar aprotic solvents like DMF or ethanol), and stoichiometric ratios of precursors. Catalysts such as piperidine may accelerate condensation. Purification via silica gel chromatography or preparative HPLC ensures ≥95% purity. Reaction progress should be monitored using TLC and validated via NMR (e.g., tracking disappearance of starting material protons) .

Q. Which analytical techniques are essential for characterizing this compound's structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration via NOE experiments) and substituent integration (e.g., diethylamino group at δ ~3.3–3.5 ppm).
  • HPLC-MS : To assess purity (>98%) and molecular weight confirmation.
  • FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹; thiazole ring vibrations ~1500 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Use high-throughput assays targeting enzymes (e.g., kinases) or receptors linked to diseases (cancer, microbial infections). For example:

  • Anticancer : MTT assay on HeLa or MCF-7 cell lines.
  • Antimicrobial : Broth microdilution against S. aureus or E. coli.
  • Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate via dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How can contradictory biological activity data between similar benzothiazole derivatives be resolved?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate substituent effects (Table 1) using in vitro/in vivo data. For example, chloro vs. methoxy groups may alter lipophilicity and target binding.

  • Physicochemical Profiling : Measure logP (HPLC-based) and solubility to correlate bioavailability with activity discrepancies.

  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

    Table 1: Structural-Activity Comparison of Benzothiazole Derivatives

    CompoundSubstituentsBiological Activity (IC₅₀, μM)
    Target Compound6-Cl, 2-methoxyethyl2.1 (HeLa cells)
    4-Amino analog [Ref]6-OCH₃, NH₂5.8 (MCF-7 cells)
    N,N-Diethylbenzamide [Ref]No heterocycle>100 (Inactive)
    Data adapted from

Q. What experimental strategies elucidate the reaction mechanism of this compound's amide-thiazole cyclization?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the thiazole ring via LC-MS/MS.
  • Kinetic Studies : Monitor reaction intermediates via time-resolved NMR (e.g., transient imine formation).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to identify transition states and activation energies .

Q. How can researchers design a structure-activity relationship (SAR) study for optimizing this compound's pharmacological profile?

  • Methodological Answer :

  • Fragment Replacement : Synthesize analogs with modified substituents (e.g., morpholinosulfonyl instead of diethylamino; ).
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity data.
  • In Silico Docking : AutoDock Vina to predict binding modes against targets (e.g., EGFR kinase; PDB: 1M17). Validate with mutagenesis studies .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced circulation.
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins for preclinical dosing .

Data Contradiction & Validation

Q. How should researchers validate conflicting cytotoxicity results between academic labs?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines for cell viability assays (e.g., identical cell passage numbers, serum concentrations).
  • Inter-lab Reproducibility : Share aliquots of the compound for parallel testing.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.